molecular formula C13H19N3O2 B11866102 Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11866102
M. Wt: 249.31 g/mol
InChI Key: UNDRFIJUVGAUBG-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound belonging to the class of pyrazolo[4,3-c]pyridines This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from N-Boc-4-aminopyrazole-5-carbaldehydes, the reaction with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux can yield the desired pyrazolo[4,3-c]pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can be compared with other pyrazolo[4,3-c]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-6-14-5-10-8-16(15-12(10)11)7-9-3-4-9/h8-9,11,14H,2-7H2,1H3

InChI Key

UNDRFIJUVGAUBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=CN(N=C12)CC3CC3

Origin of Product

United States

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